The Physicochemical and Functional Profiling of Tridecyl 2-Aminoacetate Hydrochloride
The Physicochemical and Functional Profiling of Tridecyl 2-Aminoacetate Hydrochloride
An In-Depth Technical Whitepaper for Drug Development and Formulation Scientists
Executive Summary
The transition toward biocompatible, highly functional excipients has driven significant interest in amino acid-based surfactants. Tridecyl 2-Aminoacetate Hydrochloride (commonly known as Tridecyl glycinate hydrochloride) is a long-chain alkyl ester of glycine[1]. Characterized by its unique amphiphilic structure, it acts as a highly effective cationic surfactant at physiological pH. Unlike traditional synthetic surfactants, amino acid alkyl esters offer a compelling combination of potent antimicrobial activity, excellent biodegradability, and the ability to act as transdermal permeation enhancers[2],[3]. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-validated protocols for integrating this molecule into modern pharmaceutical and cosmetic formulations.
Molecular & Physicochemical Profiling
Tridecyl 2-aminoacetate hydrochloride consists of a hydrophilic protonated primary amine (glycine derivative) and a hydrophobic 13-carbon (tridecyl) aliphatic chain connected via an ester linkage[4]. This ester bond is critical; it provides a site for enzymatic and hydrolytic cleavage, ensuring the molecule does not accumulate in the environment or biological tissues, thereby granting it an excellent safety profile[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation scientists:
| Property | Value / Description |
| Chemical Name | Tridecyl 2-Aminoacetate Hydrochloride |
| Synonyms | Glycine tridecyl ester hydrochloride; Tridecyl glycinate HCl[5] |
| CAS Number | 94856-88-9[1] |
| Molecular Formula | C₁₅H₃₂ClNO₂[1] |
| Molecular Weight | 293.87 g/mol [1] |
| Surfactant Classification | Cationic (at pH < 9.0)[6] |
| SMILES | NCC(=O)OCCCCCCCCCCCCC.Cl[7] |
| Biodegradability | High (Susceptible to esterase cleavage)[2] |
Note: The C13 chain length represents an optimal Hydrophilic-Lipophilic Balance (HLB), allowing it to readily form micelles in aqueous solutions while maintaining sufficient lipophilicity to partition into biological membranes[3].
Mechanistic Insights
Antimicrobial and Antibiofilm Activity
Long-chain amino acid alkyl esters exhibit broad-spectrum antimicrobial properties[8]. The mechanism of action is fundamentally driven by amphiphilic membrane disruption. The positively charged amine headgroup electrostatically binds to the anionic phosphate groups of bacterial teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative). Following adhesion, the hydrophobic tridecyl tail intercalates into the lipid bilayer. This insertion reduces membrane fluidity, induces depolarization, and ultimately leads to osmotic lysis and cell death[3].
Mechanism of microbial membrane disruption by Tridecyl 2-Aminoacetate Hydrochloride.
Transdermal Permeation & API-Ionic Liquids
Beyond antimicrobial applications, Tridecyl glycinate is highly valuable in transdermal drug delivery. By pairing the cationic amino acid ester with an acidic Active Pharmaceutical Ingredient (API)—such as a non-steroidal anti-inflammatory drug (NSAID)—formulators can synthesize Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)[9],[10]. This ion-pairing lowers the melting point of the complex, increases thermodynamic solubility, and temporarily disrupts the highly ordered lipid lamellae of the stratum corneum, significantly enhancing drug flux across the skin barrier[9].
Workflow for synthesizing API-Ionic Liquids to enhance transdermal drug permeation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality explanations to guide the researcher's analytical choices.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry
Causality: Wilhelmy plate tensiometry is preferred over conductometry for ester-based surfactants. Ester hydrolysis can release trace ionic byproducts over time, which skews conductivity readings. Surface tension is strictly dependent on the monomeric surfactant concentration at the air-water interface, providing a highly accurate CMC.
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Preparation: Prepare a 10 mM stock solution of Tridecyl 2-Aminoacetate Hydrochloride in ultra-pure Milli-Q water. Ensure the pH is buffered to 6.5 to maintain the protonated state and prevent base-catalyzed ester hydrolysis[6].
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Serial Dilution: Create a concentration gradient ranging from 0.01 mM to 10 mM using an automated titrator connected to the tensiometer vessel.
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Equilibration: Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath. Validation check: Temperature fluctuations alter the Krafft point and micellization thermodynamics[2]. Allow 3 minutes of equilibration per dilution step.
-
Measurement: Lower the platinum Wilhelmy plate into the solution. Record the surface tension (mN/m) until the standard deviation of three consecutive readings is < 0.1 mN/m.
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Analysis: Plot Surface Tension vs. Log[Concentration]. The CMC is mathematically defined as the intersection of the two linear regression lines (the steep pre-micellar descent and the post-micellar plateau).
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
Causality: Planktonic Minimum Inhibitory Concentration (MIC) assays fail to predict in vivo efficacy because they do not account for the Extracellular Polymeric Substance (EPS) matrix of biofilms. The MBEC assay specifically tests the surfactant's ability to penetrate and disrupt this matrix[3].
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Biofilm Cultivation: Inoculate a 96-well plate with Staphylococcus aureus (ATCC 25923) at 105 CFU/mL in Tryptic Soy Broth (TSB). Insert a peg-lid (e.g., Calgary Biofilm Device) and incubate at 37°C for 24 hours under dynamic shear (150 rpm) to encourage robust EPS formation.
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Surfactant Challenge: Transfer the peg-lid containing established biofilms to a new 96-well plate containing serial dilutions of Tridecyl glycinate hydrochloride (from 512 µg/mL down to 1 µg/mL). Incubate for 2 hours.
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Neutralization & Recovery: Remove the peg-lid, rinse twice in PBS to remove non-adherent cells, and transfer to a recovery plate containing TSB and a neutralizer (e.g., 0.5% Tween 80 + 0.3% Lecithin) to quench residual surfactant activity. Sonicate for 10 minutes at 60 Hz to dislodge surviving biofilm cells.
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Viability Quantification: Add 20 µL of Resazurin dye (0.015%) to the recovery plate. Incubate for 4 hours. Validation check: A color shift from blue (resazurin) to pink (resorufin) indicates metabolic activity (survival). The MBEC is the lowest concentration well that remains strictly blue.
Formulation Compatibility & Stability
When formulating with Tridecyl 2-Aminoacetate Hydrochloride, scientists must account for its cationic nature.
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Incompatibilities: It will form insoluble coacervates or precipitate if mixed directly with highly charged anionic surfactants (e.g., Sodium Lauryl Sulfate)[6].
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Synergies: To create stable microemulsions or mild antibacterial cleansing compositions, it should be formulated with non-ionic surfactants (e.g., alkyl polyglucosides) or compatible zwitterionic amphoacetates[8].
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pH Constraints: The formulation pH must be maintained between 4.0 and 8.0. Highly alkaline environments (pH > 9) will deprotonate the amine, reducing aqueous solubility and antimicrobial efficacy, while simultaneously accelerating the hydrolysis of the ester linkage[6].
References
- tridecyl suppliers USA - American Chemical Suppliers.
- Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] - Glixx Labs.
- Tridecyl 2-Aminoacetate Hydrochloride | Gentaur - Gentaur.
- CA2890579C - Mild antibacterial cleansing compositions - Google Patents.
- Synthesis and physicochemical study of novel amino acid based surfactants - Chalmers Publication Library.
- Green Molecules on Red Alert: Amino Acid-Based Surfactants as Sustainable Antimicrobials Against Biofilms - ResearchGate.
- US8193244B1 - Antimicrobial agents - Google Patents.
- Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - MDPI.
- Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - ResearchGate.
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- 1. tridecyl suppliers USA [americanchemicalsuppliers.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 5. gentaur.com [gentaur.com]
- 6. US8193244B1 - Antimicrobial agents - Google Patents [patents.google.com]
- 7. gentaur.com [gentaur.com]
- 8. CA2890579C - Mild antibacterial cleansing compositions - Google Patents [patents.google.com]
- 9. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery [mdpi.com]
- 10. researchgate.net [researchgate.net]
